(-)-Isopinocampheol

Vue d'ensemble

Description

(-)-Isopinocampheol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is found in various essential oils and has a characteristic pine-like aroma. Its unique structure and properties make it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isopinocampheol typically involves the reduction of (-)-Isopinocamphone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain pine species. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (-)-Isopinocampheol can undergo oxidation reactions to form (-)-Isopinocamphone. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: As mentioned earlier, this compound can be synthesized by the reduction of (-)-Isopinocamphone.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: (-)-Isopinocamphone.

Reduction: this compound.

Substitution: Various esters or ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Applications

1. Chiral Building Block in Synthesis

- (-)-Isopinocampheol serves as a valuable chiral building block in organic synthesis. Its unique bicyclic structure allows for the creation of more complex organic molecules, which are essential in drug discovery and development. Researchers utilize its chirality to synthesize enantiomerically pure compounds, crucial for pharmaceuticals where the efficacy often depends on the specific enantiomer used.

2. Chiral Solvating Agent

- The compound acts as a chiral solvating agent in asymmetric synthesis. This property is particularly beneficial in influencing the formation of specific enantiomers during chemical reactions, enhancing the efficiency of drug development processes.

Biological Applications

1. Antimicrobial Properties

- Studies indicate that this compound exhibits antimicrobial activity against various fungi and bacteria. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. For instance, research has shown its effectiveness against Aspergillus niger, suggesting potential applications in biotechnological settings .

2. Biotransformation Studies

- The compound has been investigated for its biotransformation by microorganisms such as Aspergillus niger. This research reveals how this compound can be converted into more complex structures with potential pharmacological benefits, emphasizing its relevance in drug metabolism and development .

Medicinal Applications

1. Therapeutic Potential

- Ongoing research explores the therapeutic effects of this compound, particularly its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may play a role in pain management and inflammatory conditions, warranting further investigation into its mechanisms of action and potential clinical applications .

2. Flavoring and Fragrance Industry

- Due to its pleasant aroma, this compound is utilized in the fragrance industry as a component in perfumes and flavoring agents. Its application extends to food products, where it enhances sensory attributes .

Data Table: Comparative Properties of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| α-Pinene | Monoterpene | Precursor to various terpenoids |

| β-Pinene | Monoterpene | Exhibits different olfactory properties |

| Camphor | Bicyclic monoterpenoid | Known for strong aroma and medicinal uses |

| Terpineol | Monoterpene alcohol | Used extensively in fragrance formulations |

| This compound | Chiral monoterpenoid alcohol | Valuable for asymmetric synthesis and antimicrobial properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Hashimoto et al. (2010) examined the biotransformation of this compound by Aspergillus niger. The results indicated that the compound could be transformed into hydroxy derivatives with enhanced antimicrobial properties, demonstrating its potential utility in developing new antifungal agents .

Case Study 2: Synthesis of Complex Molecules

Research by Konstantinidou (2020) highlighted the use of this compound as a precursor for synthesizing bioactive compounds through multicomponent reactions. This study underscores the importance of this compound in medicinal chemistry and its role in drug discovery processes .

Mécanisme D'action

The mechanism of action of (-)-Isopinocampheol involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX).

Comparaison Avec Des Composés Similaires

(-)-Isopinocamphone: The oxidized form of (-)-Isopinocampheol.

(+)-Isopinocampheol: The enantiomer of this compound with a different three-dimensional arrangement.

(+)-Isopinocamphone: The oxidized form of (+)-Isopinocampheol.

Uniqueness: What sets this compound apart from its similar compounds is its specific chirality and the resulting biological activity. The (-) enantiomer may exhibit different pharmacological properties compared to the (+) enantiomer, making it unique in its applications and effects.

Activité Biologique

(-)-Isopinocampheol, a bicyclic monoterpene alcohol, is recognized for its diverse biological activities and potential applications in pharmaceuticals and biotechnology. This article compiles research findings, case studies, and detailed data on the biological activity of this compound, emphasizing its antimicrobial properties, biotransformation capabilities, and relevance in drug development.

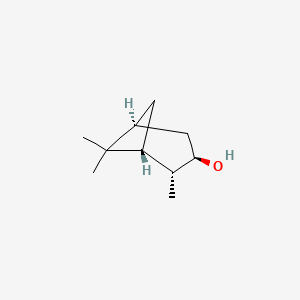

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- Chirality : The compound exists in multiple stereoisomeric forms, with the (-)-enantiomer being of particular interest due to its biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study indicated its effectiveness against certain fungi and bacteria, suggesting potential applications in developing natural antimicrobial agents.

| Microorganism | Activity Level |

|---|---|

| Aspergillus niger | Moderate |

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

These findings highlight the compound's potential as a natural preservative or therapeutic agent in treating infections.

Biotransformation Studies

This compound undergoes biotransformation by microorganisms such as Aspergillus niger. This process leads to the formation of hydroxy derivatives, which may enhance its pharmacological profile. The transformation products include:

- (+)-5-hydroxyisopinocampheol

- (+)-1-hydroxyisopinocampheol

- (-)-5-hydroxyisopinocampheol

These derivatives have been shown to possess enhanced biological activities compared to the parent compound .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. This suggests that this compound could be developed into a therapeutic agent for fungal infections.

Case Study 2: Drug Development Applications

In drug formulation research, this compound has been explored as a chiral solvating agent. Its ability to influence enantiomeric excess in asymmetric synthesis can be pivotal in developing new pharmaceuticals. Researchers have noted that its bicyclic structure allows for various chemical modifications, enhancing its utility in creating complex organic molecules .

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary before clinical applications.

Propriétés

IUPAC Name |

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315705 | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-00-5, 25465-65-0, 27779-29-9 | |

| Record name | (-)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-pinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-Isopinocampheol?

A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, studies utilizing Raman and FTIR spectroscopy have identified unique OH and OD stretching vibrational signatures for this compound, particularly in its different torsional conformers. These spectral characteristics are attributed to delocalization of the hydroxy hydrogen atom via quantum tunneling. [, ]

Q3: Can this compound be synthesized from naturally occurring compounds?

A4: Yes, this compound can be synthesized from (1R)-(+)-α-Pinene via a hydroboration-oxidation reaction. This reaction pathway exhibits both regioselectivity and stereospecificity. [, , ]

Q4: What is the significance of diisopinocampheylborane in asymmetric synthesis?

A5: Diisopinocampheylborane, prepared from (+)-α-Pinene, serves as a highly effective chiral reagent for asymmetric hydroboration reactions. The use of diisopinocampheylborane with high optical purity enables the synthesis of chiral alcohols with exceptional enantiomeric excess, approaching 100% in some cases. []

Q5: Are there any reported applications of this compound derivatives in materials science?

A6: Research has explored the incorporation of this compound as a chiral building block in the synthesis of thermotropic chiral nematic polymers. These polymers demonstrate potential for applications in optical materials due to their ability to form helical structures with controllable twisting power. [, ]

Q6: What is known about the biological activity of this compound?

A7: this compound is a key component of Hyssop (Hyssopus officinalis) essential oil, known for its antifungal properties. [, ] Studies have shown that this compound contributes significantly to the oil's inhibitory effect on mycelial growth of plant pathogenic fungi. [, ]

Q7: How does this compound contribute to the antifungal activity of Hyssop oil?

A8: While the exact mechanism remains unclear, research suggests that this compound, in synergy with other oil components like pinocamphone, disrupts fungal growth. This effect is observed even at low concentrations, indicating a potent antifungal action. [, ]

Q8: Has this compound been investigated for other biological activities?

A9: Research has explored the biotransformation of this compound by various microorganisms like Aspergillus niger. This has led to the identification of several hydroxylated metabolites, showcasing the potential for biocatalytic modification. [, ] Additionally, studies on Nicotiana tabacum cell cultures demonstrated the interconversion between this compound and its corresponding ketone, highlighting the role of oxidoreduction processes in plant cells. []

Q9: Are there any environmental concerns regarding the use and disposal of this compound?

A9: While considered a naturally occurring compound, the broader environmental impact of synthetic this compound requires further investigation. Research on its biodegradability and potential effects on aquatic and terrestrial ecosystems would be beneficial to ensure its sustainable use.

Q10: What analytical techniques are commonly employed to study this compound?

A11: A variety of analytical techniques are used to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) enables the separation and identification of this compound in complex mixtures, such as essential oils. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, including the determination of relative and absolute configuration. [, , ] Furthermore, vibrational spectroscopy techniques like FTIR and Raman spectroscopy offer insights into the conformational dynamics and intermolecular interactions of this compound. [, ]

Q11: Can enantiomers of isopinocampheol be distinguished using analytical methods?

A12: Yes, chiral gas chromatography, employing stationary phases with chiral selectors like β-cyclodextrin, effectively separates and quantifies enantiomers of isopinocampheol. [] This method is crucial for determining enantiomeric purity and investigating stereospecific reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.